molecular formula C7H2ClFN2O2 B1429232 4-Chloro-2-fluoro-5-nitrobenzonitrile CAS No. 1242269-80-2

4-Chloro-2-fluoro-5-nitrobenzonitrile

Cat. No.: B1429232
CAS No.: 1242269-80-2
M. Wt: 200.55 g/mol
InChI Key: ZDHOTDZFFZOKPK-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-5-nitrobenzonitrile is an organic compound with the molecular formula C7H2ClFN2O2. It is a derivative of benzonitrile, characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-fluoro-5-nitrobenzonitrile can be synthesized through a multi-step process involving the nitration of 2-fluorobenzonitrile followed by chlorination. The nitration step typically involves the reaction of 2-fluorobenzonitrile with a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting 2-fluoro-5-nitrobenzonitrile is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-5-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-fluoro-5-nitrobenzonitrile is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-fluoro-5-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents influence the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluoro-5-nitrobenzonitrile: Similar structure but with different positions of the chloro and fluoro substituents.

    2-Fluoro-5-nitrobenzonitrile: Lacks the chloro substituent.

    4-Chloro-5-nitrobenzonitrile: Lacks the fluoro substituent.

Uniqueness

4-Chloro-2-fluoro-5-nitrobenzonitrile is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity in nucleophilic substitution reactions, while the nitro group contributes to its potential biological activity .

Properties

IUPAC Name

4-chloro-2-fluoro-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClFN2O2/c8-5-2-6(9)4(3-10)1-7(5)11(12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHOTDZFFZOKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-chloro-2-fluorobenzonitrile (4.62 g; 29.7 mmol) in conc. H2SO4 (42 mL) was treated dropwise with conc. HNO3 (3.9 mL) at 1-2° C. After stirring at 1-2° C. for 2 h the mixture was poured into ice and filtered.
Quantity
4.62 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One
Name
Quantity
3.9 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-chloro-2-fluorobenzonitrile (4.62 g; 29.7 mmol) in cone. H2SO4 (42 mL) was treated dropwise with cone. HNO3 (3.9 mL) at 1-2° C. After stirring at 1-2° C. for 2 h the mixture was poured into ice and filtered to give the sub-title compound. Yield: 5.18 g (87%).
Quantity
4.62 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.9 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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